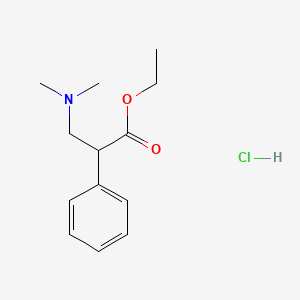
3-(二甲氨基)-2-苯基丙酸乙酯;盐酸盐
描述
EDC, also known as EDAC or EDCI, is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Molecular Structure Analysis
The molecular structure of EDC includes a carbodiimide functional group, which is crucial for its reactivity .Chemical Reactions Analysis
EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Physical And Chemical Properties Analysis
EDC is a water-soluble compound and is typically employed in the 4.0-6.0 pH range .科学研究应用
1. Application in Polymer Science
- Summary of Application : Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride is used in the synthesis of a sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 . This polymer shows controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
- Methods of Application : The polymer is synthesized by octakis(dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating 2-(dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
- Results or Outcomes : The polymer can adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
2. Application in Textile Industry
- Summary of Application : Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride is used in the synthesis of disperse dyes for dyeing polyester fabrics .
- Methods of Application : The disperse dyes are created by reacting enaminone derivatives with phenyldiazonium salt .
- Results or Outcomes : The dyes show resistance to light, rubbing, perspiration, and washing fastness .
3. Preparation of [3-(dimethylamino)propionyl]guanidine
- Summary of Application : Ethyl 3-dimethylaminopropionate is used in the preparation of [3-(dimethylamino)propionyl]guanidine .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
4. Raw Material in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff Fields
- Summary of Application : Ethyl 3-(dimethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
5. Application in Bioconjugation
- Summary of Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Common uses for this carbodiimide include peptide synthesis, protein crosslinking to nucleic acids, but also in the preparation of immunoconjugates .
- Methods of Application : EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group .
- Results or Outcomes : The desired amide is obtained .
6. Application in Drug Delivery Systems
- Summary of Application : Polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) are currently being studied as drug delivery systems or as nanoreactors .
- Methods of Application : The polymersomes are synthesized via RAFT .
- Results or Outcomes : These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
7. Application in Peptide Synthesis and Protein Crosslinking
- Summary of Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Common uses for this carbodiimide include peptide synthesis, protein crosslinking to nucleic acids, but also in the preparation of immunoconjugates .
- Methods of Application : EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group .
- Results or Outcomes : The desired amide is obtained .
8. Application in Drug Delivery Systems and Nanoreactors
- Summary of Application : Polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) are currently being studied as drug delivery systems or as nanoreactors .
- Methods of Application : The polymersomes are synthesized via RAFT .
- Results or Outcomes : These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
安全和危害
属性
IUPAC Name |
ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFIJAURGRSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



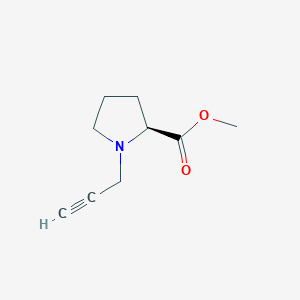

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)
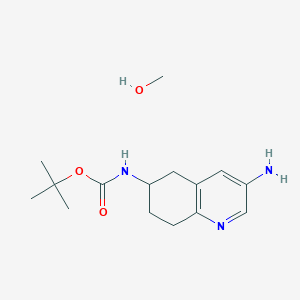

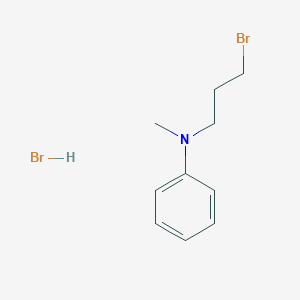
![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)
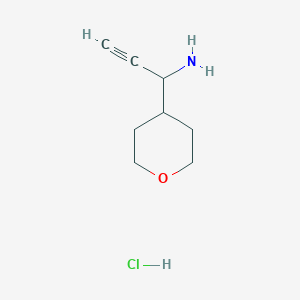
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

